molecular formula C14H14N2O5S B6383049 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% CAS No. 1261946-74-0

4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%

Cat. No. B6383049
CAS RN: 1261946-74-0
M. Wt: 322.34 g/mol
InChI Key: KKUCYXGIQXSTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% (4-DMSP-2-NP) is a chemical compound that has a wide range of applications in scientific research and has been studied for its potential use in medical applications. It is an organic compound that is composed of two nitro groups, one dimethyl sulfamoyl group, and one phenyl group. 4-DMSP-2-NP is a white, crystalline solid with a melting point of 130-132°C and a boiling point of 279°C. It is slightly soluble in water and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate.

Mechanism of Action

The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed to be mediated by its ability to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been found to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a relatively low melting point, making it easy to handle and store. In addition, it is soluble in organic solvents, making it suitable for use in a variety of laboratory procedures. However, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not very soluble in water, making it unsuitable for use in certain types of experiments.

Future Directions

There are several potential future directions for research on 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%. These include further investigation into its mechanism of action, its potential use in medical applications, and its ability to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, further research is needed to understand the biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% and to determine its potential toxicity. Finally, further research is needed to develop new methods for synthesizing 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in order to make it more accessible for use in laboratory experiments.

Synthesis Methods

4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-nitroaniline and dimethyl sulfate in the presence of a base, such as pyridine. This yields the intermediate 4-nitro-N,N-dimethylsulfamoylaniline. This intermediate is then reacted with paraformaldehyde in the presence of a base, such as sodium hydroxide, to yield 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a substrate for the enzyme xanthine oxidase, which is involved in the oxidation of purines to uric acid. 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has also been studied for its potential use in the detection of nitric oxide, as well as its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been studied for its ability to inhibit the enzyme lipoxygenase, which is involved in the formation of leukotrienes.

properties

IUPAC Name

4-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)12-6-3-10(4-7-12)11-5-8-14(17)13(9-11)16(18)19/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUCYXGIQXSTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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